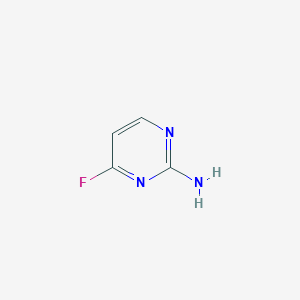

4-Fluoropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNQGQIFYAIMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96548-90-2 | |

| Record name | 4-fluoropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2)

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The pyrimidine core, a fundamental component of life's building blocks, has been a privileged structure in therapeutics for decades. The convergence of these two motifs in 4-Fluoropyrimidin-2-amine creates a highly valuable and versatile building block for the synthesis of targeted therapies.

This technical guide offers an in-depth perspective on 4-Fluoropyrimidin-2-amine, moving beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a practical understanding of its synthesis, properties, and application. We will explore the causality behind its use, the technical nuances of its synthesis, and its role as a key intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. The fluorinated pyrimidine scaffold is central to a multitude of approved drugs, and understanding the characteristics of this specific isomer is critical for innovation in the field.[1][2]

Physicochemical and Computational Data

A comprehensive understanding of a molecule's physical and computational properties is the foundation for its effective use in synthesis and drug design. 4-Fluoropyrimidin-2-amine is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 96548-90-2 | [3][4] |

| Molecular Formula | C₄H₄FN₃ | [3] |

| Molecular Weight | 113.09 g/mol | [3] |

| IUPAC Name | 4-fluoro-2-pyrimidinamine | |

| Physical Form | Solid | |

| Boiling Point | 279.7±32.0 °C (Predicted) | [5] |

| Density | 1.372±0.06 g/cm³ (Predicted) | [5] |

| SMILES | NC1=NC=CC(F)=N1 | [3] |

| InChI Key | UBNQGQIFYAIMAO-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [3] |

| LogP | 0.1979 | [3] |

Synthesis Methodology: A Field-Proven Protocol

The synthesis of substituted aminopyrimidines is a well-trodden path in organic chemistry, often relying on the nucleophilic aromatic substitution (SNAr) of dihalopyrimidine precursors. The differential reactivity of the chlorine atoms at the C2 and C4 positions, influenced by the electronic effects of the ring nitrogens and other substituents, allows for regioselective functionalization.

A common and effective strategy for preparing 4-Fluoropyrimidin-2-amine would involve a two-step process starting from a readily available precursor like 2,4-dichloro-5-fluoropyrimidine. The C4 position is generally more activated towards nucleophilic attack than the C2 position. This differential reactivity is the cornerstone of the synthetic strategy.

Conceptual Synthesis Workflow

The logical flow from a common starting material to the target compound leverages fundamental principles of heterocyclic reactivity. The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine at C5 activates the C2 and C4 positions for SNAr. A carefully chosen nucleophile can selectively displace one chlorine, followed by a second, different nucleophile displacing the other.

Caption: Conceptual workflow for synthesizing 2,4-disubstituted pyrimidines.

Illustrative Experimental Protocol: Synthesis of a 2-Aminopyrimidine Analogue

Step 1: Synthesis of the Pyrimidine Core

-

Reaction Setup: To a solution of a suitable chalcone precursor (1.0 equivalent) in ethanol, add thiourea (1.2 equivalents) and a solution of sodium hydroxide (2.0 equivalents) in water.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminopyrimidine derivative.

Causality Note: The use of a strong base like sodium hydroxide is crucial for deprotonating the thiourea, forming a potent nucleophile that initiates the cyclocondensation reaction. Ethanol is an excellent solvent as it solubilizes the reactants and is compatible with the reaction conditions.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[6] The two nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine base of ATP itself, making 2-aminopyrimidine a privileged "hinge-binding" fragment.

The addition of a fluorine atom at the 4-position, as in 4-Fluoropyrimidin-2-amine, provides distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyrimidine ring and the 2-amino group. This fine-tuning of basicity can be critical for optimizing cell permeability, reducing off-target effects, and improving the overall pharmacokinetic profile.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the target protein's active site, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and potency.

Role in the Development of CDK4/6 Inhibitors

A prime example of the utility of the 2-aminopyrimidine core is in the development of inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are validated targets in cancer therapy.[6] Highly potent and selective CDK4/6 inhibitors have been developed using a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core. In this scaffold, the 2-aminopyrimidine moiety serves as the anchor to the kinase hinge, while substitutions at the 4-position explore other regions of the ATP binding site to achieve potency and selectivity. 4-Fluoropyrimidin-2-amine represents a key starting point for creating such molecules, where the fluorine could be displaced or used to direct further chemistry.

Caption: Logical pathway from core scaffold to therapeutic application.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 4-Fluoropyrimidin-2-amine is essential. Based on available safety data for this compound and its close analogues, the following precautions should be observed.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Vendor recommendations specify storage at refrigerator temperatures (2-8°C) to ensure long-term stability.

Conclusion

4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2) is more than just a chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of a privileged heterocyclic scaffold and the unique properties of fluorine. Its utility, particularly in the synthesis of targeted kinase inhibitors, underscores its importance in modern drug discovery. By understanding its physicochemical properties, synthetic accessibility, and the mechanistic basis for its application, researchers can effectively employ this molecule to engineer novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Fluoropyrimidin-2-amine in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The strategic introduction of fluorine atoms into these heterocyclic systems has emerged as a powerful strategy in modern drug design, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of parent compounds. This enhancement is attributed to fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, which can improve metabolic stability, bioavailability, and binding affinity.[3][4] Within this context, 4-Fluoropyrimidin-2-amine has garnered considerable interest as a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of the core attributes of 4-Fluoropyrimidin-2-amine, from its fundamental molecular characteristics to its synthesis and pivotal role in the development of next-generation therapeutics.

Physicochemical Properties of 4-Fluoropyrimidin-2-amine

A comprehensive understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery. These parameters influence a compound's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₄H₄FN₃ | ChemScene[5] |

| Molecular Weight | 113.09 g/mol | ChemScene[5], PubChem[6] |

| CAS Number | 96548-90-2 | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[5], PubChem[6] |

| logP | 0.1979 | ChemScene[5] |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Rotatable Bonds | 0 | ChemScene[5] |

Synthesis of Fluorinated Pyrimidines: A Methodological Overview

The synthesis of fluorinated pyrimidines can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a fluorinated precursor with an amidine hydrochloride. This method offers a versatile and efficient pathway to a diverse range of substituted fluoropyrimidines.

A plausible synthetic approach for 4-Fluoropyrimidin-2-amine could be adapted from established protocols for similar fluorinated heterocycles.[7] The following diagram illustrates a conceptual workflow for the synthesis of fluorinated pyrimidines.

Caption: Conceptual workflow for the synthesis of fluorinated pyrimidines.

Experimental Protocol: A General Procedure for the Synthesis of Fluorinated Pyrimidines [7]

-

Reactant Preparation: Dissolve the appropriate amidine hydrochloride in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Addition of Fluorinated Precursor: Add potassium 2-cyano-2-fluoroethenolate to the solution.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 140°C) and maintain for a designated period (e.g., 5-8 hours).

-

Work-up: After cooling, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated saline solution.

-

Purification: The organic phase is separated, and the solvent is evaporated. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final fluorinated pyrimidine.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The incorporation of a fluorine atom at the 4-position of the pyrimidine ring can significantly modulate the compound's biological profile.

Key Therapeutic Areas:

-

Oncology: Fluorinated pyrimidines are integral components of many anticancer agents. They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as polo-like kinase 4 (PLK4).[8] The development of selective PLK4 inhibitors is a promising strategy for the treatment of various cancers, including breast cancer.[8]

-

Infectious Diseases: The pyrimidine scaffold is also a key feature in drugs targeting infectious agents. For instance, pyrimidine derivatives have been investigated for their potential as antibacterial and antifungal agents.[1]

-

Neurological Disorders: The versatility of the pyrimidine structure has led to its exploration in the development of treatments for central nervous system (CNS) disorders.[1]

The following diagram illustrates the central role of 4-Fluoropyrimidin-2-amine as a building block in the synthesis of diverse, biologically active compounds.

Caption: Role of 4-Fluoropyrimidin-2-amine in generating diverse therapeutic leads.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoropyrimidin-2-amine and its derivatives. Based on safety data for similar compounds, the following hazards should be considered.

Hazard Identification: [9][10]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Skin and Eye Irritation: Causes skin irritation and may cause serious eye damage.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Safety Precautions: [10][11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10]

-

Ventilation: Use only outdoors or in a well-ventilated area.[10]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

Conclusion

4-Fluoropyrimidin-2-amine stands out as a strategically important building block in the landscape of modern drug discovery. Its unique combination of a biologically active pyrimidine core and a modulating fluorine substituent provides a powerful platform for the design and synthesis of novel therapeutic agents with enhanced properties. A thorough understanding of its physicochemical characteristics, synthetic accessibility, and potential applications, coupled with stringent adherence to safety protocols, will undoubtedly continue to fuel innovation in the development of targeted and effective medicines.

References

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020-03-20). National Institutes of Health. [Link]

- 4-fluoropyrimidin-2-amine Chemical Label. Chemical Label.

-

2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. PubChem. [Link]

-

CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. Alchem.Pharmtech. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]

-

4-Pyrimidinamine, 2-fluoro- - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808. PubChem. [Link]

-

Preparation method of 2-amino-4-fluoropyridine. Eureka | Patsnap. [Link]

-

4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. National Institutes of Health. [Link]

-

2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392. PubChem. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

2-fluoropyrimidin-4-amine (C4H4FN3). PubChemLite. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

-

The Role of Fluorinated Amines in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

4-Fluoropyrimidin-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Fluoropyrimidin-2-amine

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in the building blocks of DNA and RNA has made it a focal point for designing molecules that can interact with biological systems with high specificity and efficacy.[1] The strategic introduction of a fluorine atom onto this scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, making fluorinated pyrimidines particularly valuable in drug discovery.[2]

This guide provides an in-depth technical exploration of 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2), a key heterocyclic intermediate.[3] We will delve into its core chemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to present not just data, but the causality behind the experimental choices and the inherent logic of its chemical behavior.

Molecular Structure and Physicochemical Properties

The structure of 4-Fluoropyrimidin-2-amine is characterized by a pyrimidine ring substituted with an amino group at the C2 position and a fluorine atom at the C4 position. This arrangement of electron-donating (amine) and electron-withdrawing (fluorine) groups dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of 4-Fluoropyrimidin-2-amine

| Property | Value | Source |

| CAS Number | 96548-90-2 | [3] |

| Molecular Formula | C₄H₄FN₃ | [4] |

| Molecular Weight | 113.09 g/mol | [4] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| IUPAC Name | 4-fluoropyrimidin-2-amine | N/A |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently available in public literature and should be determined empirically for specific batches.

Spectroscopic Characterization

unambiguous identification of 4-Fluoropyrimidin-2-amine relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The proton at the C6 position will appear as a doublet, coupled to the fluorine atom at C4. The proton at the C5 position will also be a doublet, coupled to the C6 proton. The amine protons (NH₂) will typically appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display four signals corresponding to the four unique carbon atoms in the pyrimidine ring. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics. The chemical shifts will be influenced by the electronic effects of both the fluorine and amino substituents.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine environment. Its chemical shift provides information about the electronic environment of the fluorine atom.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (approximately 113.04 g/mol for the monoisotopic mass).[4]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted fluoropyrimidines can be achieved through various strategies. A common and effective approach involves the cyclocondensation of a fluorinated building block with an appropriate amidine or guanidine derivative. This method offers a direct route to the desired heterocyclic core under relatively mild conditions.[2]

A representative synthesis is the reaction of a β-fluoroenolate salt with an amidine hydrochloride. This avoids the use of harsh fluorinating agents at later stages, which can be a significant advantage in terms of safety and regioselectivity.[2]

Caption: Generalized synthesis of fluorinated pyrimidines.[2]

Protocol: Synthesis of Fluorinated Pyrimidines

This protocol is adapted from a general method for synthesizing 4-amino-5-fluoropyrimidines and serves as an illustrative example.[2]

-

Precursor Formation: Synthesize potassium (Z)-2-cyano-2-fluoroethenolate from fluoroacetonitrile via a Claisen condensation with ethyl formate.[2] This step creates the key fluorinated three-carbon building block.

-

Cyclocondensation Reaction: Dissolve the appropriate amidine hydrochloride in a suitable solvent.

-

Addition: Add the potassium 2-cyano-2-fluoroethenolate salt to the amidine solution. The reaction proceeds without the need for additional basic additives.[2]

-

Reaction Monitoring: Stir the mixture at a specified temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-aminofluoropyrimidine derivative.

Chemical Reactivity

The reactivity of 4-Fluoropyrimidin-2-amine is governed by the interplay between the electron-rich amino group and the electron-withdrawing, electronegative fluorine atom.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C4 position is activated towards SₙAr by the electron-withdrawing nature of the pyrimidine ring nitrogens. It can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups at this position to build molecular complexity.

-

Reactions of the Amino Group: The exocyclic amino group at C2 behaves as a typical nucleophile. It can undergo acylation, alkylation, sulfonylation, and participate in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to further functionalize the molecule.

Caption: Key reactive pathways for 4-Fluoropyrimidin-2-amine.

Applications in Medicinal Chemistry

The pyrimidine core is a "privileged scaffold" in drug discovery, and its fluorinated derivatives are of particular interest.[1] 4-Fluoropyrimidin-2-amine serves as a versatile starting material or intermediate for compounds targeting a wide range of diseases.

-

Kinase Inhibitors: The 2-aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors used in oncology. The fluorine at C4 can be used to modulate potency, selectivity, and pharmacokinetic properties, or it can serve as a handle for SₙAr reactions to build out the molecule.

-

Antiviral and Antimicrobial Agents: Fluorinated nucleoside analogues are a major class of antiviral drugs.[2] The 4-Fluoropyrimidin-2-amine core can be incorporated into non-nucleoside inhibitors targeting viral enzymes. Similarly, its derivatives have been explored for antibacterial and antifungal activities.[1][5]

-

Central Nervous System (CNS) Agents: The ability of fluorine to improve metabolic stability and potentially brain penetration makes this scaffold attractive for developing agents that act on CNS targets.[1]

The widespread therapeutic applications of the pyrimidine scaffold, from anticancer to anti-inflammatory agents, highlight the immense potential of its derivatives in drug development pipelines.[1][6]

Safety and Handling

Table 2: GHS Hazard Classification (Inferred from Isomers)

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [8] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [8] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | [8][9] |

Recommended Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[11][12]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[9][11]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

-

Conclusion

4-Fluoropyrimidin-2-amine is more than just a chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. Its unique combination of a privileged heterocyclic core, a reactive amino group, and a strategically placed fluorine atom provides a versatile platform for synthesizing diverse and complex molecules. Understanding its fundamental chemical properties—from its spectroscopic signature and reactivity to its safe handling—is paramount for leveraging its full potential in the quest for new and improved therapeutics. This guide serves as a foundational resource for scientists dedicated to advancing the frontiers of drug discovery.

References

-

Schmidt, B., & Hölzer, J. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

-

Alchem Pharmtech. (n.d.). CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. [Link]

-

PubChem. (n.d.). 2-Amino-4-fluoropyridine. [Link]

-

ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

-

Capot Chemical. (2014). Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. [Link]

-

PubChem. (n.d.). 2-Amino-5-fluoropyrimidine. [Link]

-

PubChem. (n.d.). 4-(2-Fluoro-4-pyridinyl)pyrimidin-2-amine. [Link]

-

PubChem. (n.d.). 2-Fluoropyrimidin-4-amine. [Link]

-

MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

- Google Patents. (n.d.).

-

Pharmaffiliates. (n.d.). The Crucial Role of 2-Aminopyrimidine in Modern Drug Discovery. [Link]

-

ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BRPI0409314A - 2-aminopyrimidine derivatives and their medical use - Google Patents [patents.google.com]

- 7. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoropyrimidin-2-amine

Introduction: The Significance of 4-Fluoropyrimidin-2-amine in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The pyrimidine nucleus, a privileged scaffold in numerous biologically active compounds, when functionalized with a fluorine atom, often exhibits enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 4-Fluoropyrimidin-2-amine, in particular, serves as a critical building block in the synthesis of a diverse array of pharmaceutical candidates, ranging from kinase inhibitors in oncology to antiviral and anti-inflammatory agents. Its unique electronic properties and structural features make it a highly sought-after intermediate for drug development professionals.

This comprehensive guide provides an in-depth exploration of the primary synthetic pathways to 4-Fluoropyrimidin-2-amine, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to 4-Fluoropyrimidin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the readily available and relatively inexpensive starting material, 2-amino-4-chloropyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, facilitates the displacement of the chloro substituent by a fluoride ion.

Reaction Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The fluoride anion, typically from a salt source like potassium fluoride or sodium fluoride, attacks the electron-deficient C4 position of the pyrimidine ring. This position is particularly activated towards nucleophilic attack due to the para-relationship with one of the ring nitrogens and ortho to the other, which helps to stabilize the negative charge in the intermediate.[2] This initial attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining step of the reaction. In the subsequent, faster step, the leaving group, in this case, the chloride ion, is expelled, leading to the formation of the final product, 4-Fluoropyrimidin-2-amine.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents effectively solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. High reaction temperatures are typically required to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Caption: The SNAr mechanism for the synthesis of 4-Fluoropyrimidin-2-amine.

Experimental Protocol: Synthesis of 4-Fluoropyrimidin-2-amine via SNAr

This protocol is adapted from established procedures for the synthesis of analogous fluorinated heterocycles.[3]

Materials:

-

2-Amino-4-chloropyrimidine

-

Anhydrous Potassium Fluoride (spray-dried)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-chloropyrimidine (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium fluoride (3.0 eq) to the flask.

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the DMF under reduced pressure.

-

To the residue, add dichloromethane and water. Stir vigorously to dissolve the product and inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-chloropyrimidine | [3] |

| Reagent | Potassium Fluoride (or Sodium Fluoride) | [3] |

| Solvent | N,N-Dimethylformamide (DMF) | [3] |

| Temperature | 140-150 °C | [3] |

| Typical Yield | 80-90% | [3] |

Alternative Synthetic Strategies

While the SNAr approach is the most common, other strategies for the synthesis of fluorinated pyrimidines exist and may be applicable under specific circumstances.

Direct C-H Fluorination

Recent advances in synthetic methodology have enabled the direct fluorination of C-H bonds. Electrophilic fluorinating reagents, such as Selectfluor®, in the presence of a silver catalyst, have been shown to selectively fluorinate the 5-position of 2-aminopyrimidine derivatives.[4][5][6] While this method provides access to a different isomer, it highlights the potential for direct fluorination approaches, which can reduce the number of synthetic steps.

Caption: Direct C-H fluorination of 2-aminopyrimidine.

Synthesis from Fluorinated Building Blocks

An alternative strategy involves the construction of the pyrimidine ring from smaller, pre-fluorinated building blocks. For instance, the condensation of a fluorinated three-carbon unit with a guanidine derivative can yield a fluorinated aminopyrimidine.[7] This approach is advantageous when the desired fluorine substitution pattern is not easily accessible through late-stage fluorination.

Conclusion

The synthesis of 4-Fluoropyrimidin-2-amine is a critical process for the advancement of numerous drug discovery programs. The nucleophilic aromatic substitution of 2-amino-4-chloropyrimidine offers a robust, high-yielding, and scalable pathway to this valuable building block. Understanding the underlying mechanism and optimizing the reaction conditions are key to achieving efficient and reproducible synthesis. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic routes will remain an area of active research.

References

- Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c8qo01170h]

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]

- Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/qo/c8qo01170h]

- Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2019/qo/c8qo01170h]

- 2-AMINO-4-FLUOROPYRIDINE synthesis. Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/944401-77-8.htm]

- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig1_319483329]

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Self-published. [URL: http://www.org-chem.org/yuuki/yuuki2/synthesis_of_4-fluoropyridine.html]

- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7085025/]

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/83011/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631885/]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoropyrimidin-2-amine

This guide provides a comprehensive technical overview of 4-Fluoropyrimidin-2-amine, a critical building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its nomenclature, properties, synthesis, and applications.

Introduction: The Significance of a Fluorinated Heterocycle

The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological properties. Attributes such as metabolic stability, binding affinity, and membrane permeability are often enhanced. Within this context, 4-Fluoropyrimidin-2-amine has emerged as a valuable heterocyclic intermediate. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, and the strategic placement of a fluorine atom at the 4-position, coupled with an amino group at the 2-position, creates a unique electronic and steric profile. This profile is frequently exploited in the design of kinase inhibitors, anti-infective agents, and other targeted therapies, making a thorough understanding of this compound essential for contemporary drug discovery.[1][2]

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific communication. This section clarifies the naming conventions and structural details of 4-Fluoropyrimidin-2-amine.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-fluoropyrimidin-2-amine .

Common synonyms encountered in literature and commercial catalogs include:

-

2-Amino-4-fluoropyrimidine

-

4-Fluoro-2-pyrimidinamine

CAS Registry Number: 96548-90-2[3][4]

Structural Elucidation

The molecule consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A fluorine atom is substituted at the 4-position, and an amino group (-NH₂) is attached to the 2-position.

Molecular Formula: C₄H₄FN₃[3]

Molecular Weight: 113.09 g/mol [3]

Below is a 2D representation of the chemical structure:

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is crucial for its handling, formulation, and application in synthetic chemistry. The key properties of 4-Fluoropyrimidin-2-amine are summarized below.

| Property | Value | Source |

| Physical Form | Solid | |

| Molecular Weight | 113.09 g/mol | [3] |

| Molecular Formula | C₄H₄FN₃ | [3] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [3] |

| logP | 0.1979 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Storage Temperature | 4°C, Refrigerator | [3] |

Synthesis and Manufacturing

Generalized Synthetic Workflow

A plausible and efficient route to 4-Fluoropyrimidin-2-amine would likely start from a commercially available dichloropyrimidine. The differential reactivity of the chlorine atoms allows for a stepwise substitution.

Workflow Overview:

-

Fluorination: Selective replacement of one chlorine atom with fluorine.

-

Amination: Subsequent replacement of the remaining chlorine atom with an amino group.

The causality behind this step-wise approach lies in controlling the regioselectivity. The choice of reagents and reaction conditions is critical to favor the desired isomer.

Caption: Generalized synthetic workflow for 4-Fluoropyrimidin-2-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the synthesis of substituted pyrimidines.[5][6]

Step 1: Synthesis of 2-Chloro-4-fluoropyrimidine

-

To a solution of 2,4-dichloropyrimidine in a suitable aprotic solvent (e.g., DMF or Acetonitrile), add a mild fluorinating agent such as potassium fluoride (KF).

-

Incorporate a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) to facilitate the reaction.

-

Heat the reaction mixture under controlled temperature (e.g., 80-120°C) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to isolate 2-chloro-4-fluoropyrimidine.

Step 2: Synthesis of 4-Fluoropyrimidin-2-amine

-

Dissolve the purified 2-chloro-4-fluoropyrimidine in a suitable solvent (e.g., ethanol or THF).

-

Introduce a source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent.

-

Heat the reaction in a sealed vessel to the required temperature (e.g., 100-150°C). The pressure will increase, so appropriate safety precautions are necessary.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography to yield pure 4-Fluoropyrimidin-2-amine.

Role in Drug Discovery and Development

4-Fluoropyrimidin-2-amine is a key building block in the synthesis of a wide range of biologically active compounds.[1] Its structural features are often crucial for potent and selective interaction with biological targets.

As a Pharmacophore in Kinase Inhibitors

The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. It forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The addition of the 4-fluoro substituent can enhance binding affinity through favorable electronic interactions and can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

Caption: Interaction of the 4-fluoropyrimidin-2-amine scaffold with a kinase hinge.

Analytical Characterization

Confirmation of the identity and purity of 4-Fluoropyrimidin-2-amine is essential. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and the position of the substituents.[7]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[7]

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoropyrimidin-2-amine.

Hazard Statements:

-

H312: Harmful in contact with skin.[9]

-

H318: Causes serious eye damage.[9]

-

H319: Causes serious eye irritation.[8]

-

H332: Harmful if inhaled.[9]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

-

Avoid inhalation of dust and contact with skin and eyes.[8][10]

-

In case of contact, rinse immediately with plenty of water.[10]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[8][10][11]

References

-

PubChem. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808. [Link]

-

Capot Chemical. Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]

-

Chemical Label. 4-fluoropyrimidin-2-amine. [Link]

-

National Center for Biotechnology Information. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

-

PubChem. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372. [Link]

-

ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

-

SpectraBase. 4-Pyrimidinamine, 2-fluoro-. [Link]

-

PubChem. 2-Fluoropyrimidin-4-amine | C4H4FN3 | CID 339392. [Link]

- Patsnap. Preparation method of 2-amino-4-fluoropyridine.

-

National Center for Biotechnology Information. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. [Link]

-

PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. [Link]

-

Alchem Pharmtech. CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

PubChemLite. 2-fluoropyrimidin-4-amine (C4H4FN3). [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]

- Google Patents.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. capotchem.com [capotchem.com]

- 9. chemical-label.com [chemical-label.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4-Fluoropyrimidin-2-amine for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Developmental Trajectory of 4-Fluoropyrimidin-2-amine

4-Fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative, represents a key structural motif in contemporary medicinal chemistry. Its utility as a building block in the synthesis of targeted therapeutics necessitates a thorough understanding of its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's developability, influencing everything from reaction kinetics in synthetic protocols to bioavailability and ultimate therapeutic efficacy in preclinical and clinical settings. Low aqueous solubility, for instance, can lead to erratic results in in vitro assays and pose significant challenges for formulation development, potentially leading to the premature termination of an otherwise promising drug candidate.[1][2]

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoropyrimidin-2-amine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility of this important molecule. We will delve into its key physicochemical properties, present a detailed protocol for solubility determination, and explore the critical factors that govern its behavior in solution.

Physicochemical Properties of 4-Fluoropyrimidin-2-amine

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. For 4-Fluoropyrimidin-2-amine (CAS No. 96548-90-2), the following computational and physical data provide a starting point for our analysis.[3]

| Property | Value | Source |

| Molecular Formula | C₄H₄FN₃ | ChemScene[3] |

| Molecular Weight | 113.09 g/mol | ChemScene[3] |

| LogP | 0.1979 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

The low LogP value suggests a relatively balanced hydrophilic-lipophilic character, while the TPSA and hydrogen bond donor/acceptor count indicate the potential for interactions with polar solvents.[3] The presence of the amine group is particularly noteworthy, as its basicity will play a crucial role in the pH-dependent solubility of the molecule.[4]

Understanding and Determining Solubility: A Methodological Deep Dive

The solubility of a compound can be defined in two primary ways: kinetic and thermodynamic. It is crucial for the researcher to distinguish between these two parameters as they provide different insights into the compound's behavior.[5][6]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer.[7][8] The point at which precipitation occurs is the kinetic solubility. This high-throughput method is valuable in early drug discovery for screening large numbers of compounds.[2][7]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] It is the most reliable measure of solubility and is critical for later stages of drug development, including formulation and toxicology studies.[1][8] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9]

Experimental Protocol: Thermodynamic Solubility Determination of 4-Fluoropyrimidin-2-amine via the Shake-Flask Method

The following protocol outlines a robust, self-validating procedure for determining the thermodynamic solubility of 4-Fluoropyrimidin-2-amine.

Objective: To determine the equilibrium solubility of 4-Fluoropyrimidin-2-amine in a given solvent system at a controlled temperature.

Materials:

-

4-Fluoropyrimidin-2-amine (solid powder, purity ≥97%)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV)

-

Calibrated pH meter

Methodology:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous buffers, ensure the pH is accurately adjusted and recorded.

-

Addition of Excess Compound: Add an excess amount of solid 4-Fluoropyrimidin-2-amine to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[1] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration.[1][2] Care must be taken to avoid disturbing the equilibrium during this step.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate solvent. Determine the concentration of 4-Fluoropyrimidin-2-amine in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.[1]

-

pH Measurement: For aqueous solutions, measure and report the final pH of the saturated solution, as it may differ from the initial pH of the buffer.[9]

Below is a diagram illustrating the experimental workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

The Impact of pH on the Solubility of 4-Fluoropyrimidin-2-amine

As an amine-containing compound, the aqueous solubility of 4-Fluoropyrimidin-2-amine is expected to be highly dependent on pH.[4] Amines are basic and can be protonated in acidic solutions to form more soluble ammonium salts.

The relationship between pH, pKa, and the solubility of a basic compound like 4-Fluoropyrimidin-2-amine can be described by the Henderson-Hasselbalch equation. The pKa of the conjugate acid (pKaH) is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.

-

At pH < pKaH: The compound will predominantly exist in its protonated, cationic form (R-NH₃⁺). This ionized form is generally more water-soluble due to favorable ion-dipole interactions with water molecules.[10] Therefore, the solubility of 4-Fluoropyrimidin-2-amine is expected to increase as the pH decreases.[11]

-

At pH > pKaH: The compound will be primarily in its neutral, free base form (R-NH₂). The solubility in this pH range will be lower and is referred to as the intrinsic solubility.[12]

The following diagram illustrates this fundamental relationship.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chemscene.com [chemscene.com]

- 4. issr.edu.kh [issr.edu.kh]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. reddit.com [reddit.com]

- 11. Khan Academy [khanacademy.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Spectral Data of 4-Fluoropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Fluoropyrimidin-2-amine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug development due to its potential as a pharmacophore in various therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluoropyrimidin-2-amine. By integrating theoretical predictions with empirical data from analogous structures, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this important molecule.

Introduction: The Significance of 4-Fluoropyrimidin-2-amine

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The introduction of a fluorine atom to the pyrimidine ring, as in 4-Fluoropyrimidin-2-amine, can profoundly influence the molecule's physicochemical properties. Fluorine's high electronegativity and small size can alter the electronic distribution, metabolic stability, and binding affinity of the parent molecule, often leading to enhanced pharmacological profiles. Consequently, the precise characterization of fluorinated pyrimidines is a critical step in the drug discovery pipeline. This guide offers a detailed examination of the key spectral data that define the structure and purity of 4-Fluoropyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoropyrimidin-2-amine, both ¹H and ¹³C NMR provide invaluable information about the molecular framework and the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Fluoropyrimidin-2-amine is expected to be relatively simple, exhibiting signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns are highly informative.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H-C-C-H) ≈ 4-5, J(H-C-C-F) ≈ 2-3 |

| H-6 | 8.0 - 8.2 | Doublet (d) | J(H-C-C-H) ≈ 4-5 |

| NH₂ | 6.8 - 7.2 | Broad singlet (br s) | - |

Causality Behind Experimental Choices and Interpretation:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, amine-containing compounds as it can form hydrogen bonds, leading to a downfield shift of the NH₂ protons and often resulting in a broader signal.

-

H-5 and H-6 Coupling: The protons on the pyrimidine ring (H-5 and H-6) are expected to show ortho coupling to each other. Additionally, H-5 will exhibit a smaller coupling to the fluorine atom at position 4.

-

NH₂ Signal: The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. The chemical shift of this signal is highly dependent on concentration and temperature.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the electronegative fluorine atom and nitrogen atoms significantly influences the chemical shifts of the carbon atoms in the pyrimidine ring.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (¹JCF, ²JCF, etc., Hz) |

| C-2 | 162 - 165 | Singlet | - |

| C-4 | 168 - 172 | Doublet | ¹JCF ≈ 230-250 |

| C-5 | 105 - 108 | Doublet | ²JCF ≈ 20-25 |

| C-6 | 155 - 158 | Doublet | ³JCF ≈ 5-10 |

Expert Insights:

-

¹JCF Coupling: The most prominent feature in the ¹³C NMR spectrum will be the large one-bond coupling constant between C-4 and the directly attached fluorine atom. This is a definitive indicator of the fluorine's position.

-

Multi-bond C-F Coupling: Smaller couplings between the fluorine atom and C-5 (two bonds away) and C-6 (three bonds away) are also expected, further confirming the structure.

-

Chemical Shifts: The carbon atoms directly bonded to nitrogen (C-2, C-4, and C-6) will be significantly deshielded and appear at lower field. The C-4 carbon, being attached to both a nitrogen and a fluorine, is predicted to have the highest chemical shift.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoropyrimidin-2-amine in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, although not strictly necessary for this simple molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Two Bands | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1650 - 1580 | Strong | N-H bending (scissoring) of the primary amine |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the pyrimidine ring |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

| 1250 - 1020 | Strong | C-F stretching |

Interpretation of Key IR Absorptions:

-

N-H Vibrations: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[1][2] The strong absorption around 1650-1580 cm⁻¹ corresponds to the in-plane bending of the N-H bonds.

-

Pyrimidine Ring Vibrations: The complex pattern of absorptions in the 1600-1450 cm⁻¹ range is characteristic of the stretching vibrations of the aromatic pyrimidine ring.

-

C-F Stretch: A strong absorption in the 1250-1020 cm⁻¹ region is indicative of the C-F bond, a key feature for confirming the presence of fluorine in the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. The sample spectrum is then recorded and the background is automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| 113 | [M]⁺˙ (Molecular Ion) |

| 86 | [M - HCN]⁺˙ |

| 69 | [M - HCN - NH₂]⁺ |

Trustworthiness through Self-Validation: The Nitrogen Rule

For a molecule containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. 4-Fluoropyrimidin-2-amine (C₄H₄FN₃) has three nitrogen atoms, and its molecular weight is 113.09 g/mol . The observation of a molecular ion peak at an odd m/z value of 113 provides strong evidence for the presence of an odd number of nitrogen atoms, thereby validating the proposed structure.

Fragmentation Pathway Analysis:

The fragmentation of pyrimidine derivatives in the mass spectrometer often involves the loss of small, stable neutral molecules.

-

Loss of HCN: A common fragmentation pathway for pyrimidine rings is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 86.

-

Further Fragmentation: Subsequent fragmentation of the m/z 86 ion could involve the loss of the amino radical (•NH₂, 16 Da), leading to a fragment at m/z 69.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules, as it induces fragmentation that is useful for structural elucidation.

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the workflows for acquiring the spectral data can be visualized.

Diagram: NMR Spectroscopy Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Diagram: IR Spectroscopy Workflow

Caption: Workflow for IR spectral acquisition and analysis.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectral analysis of 4-Fluoropyrimidin-2-amine, encompassing NMR, IR, and MS data, provides a robust foundation for its unequivocal identification and characterization. The predicted data, rooted in fundamental spectroscopic principles and comparison with analogous structures, offers a reliable guide for researchers. The distinct features in each spectrum, such as the characteristic C-F coupling in ¹³C NMR, the dual N-H stretching bands in IR, and the odd-mass molecular ion in MS, collectively build a self-validating system for structural confirmation. This in-depth guide is intended to empower scientists in their pursuit of novel therapeutics by providing the necessary tools for the confident handling and interpretation of this promising fluorinated pyrimidine.

References

-

Alchem Pharmtech. CAS 96548-90-2 | 4-Fluoropyrimidin-2-amine. [Link]

-

PubChem. 2-Fluoropyrimidin-4-amine. [Link]

-

Hussain Bukhari, M., et al. (2015). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o533–o534. [Link]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]

-

Yu, M., et al. (2017). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 75–83. [Link]

-

University of Calgary. Sample IR spectra. [Link]

-

Chemguide. Mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

Columbia University. IR: amines. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

Sources

The Advent of a Key Fluorinated Heterocycle: A Technical Guide to 4-Fluoropyrimidin-2-amine

Introduction: The Strategic Role of Fluorine in Pyrimidine-Based Drug Design

The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry, often imparting enhanced metabolic stability, improved binding affinity, and altered electronic properties to the parent scaffold.[1][2] Within this context, fluorinated pyrimidines have emerged as a cornerstone in the development of therapeutics, particularly in oncology.[1][3] The seminal discovery of 5-fluorouracil (5-FU) by Heidelberger and co-workers in 1957 marked a paradigm shift in cancer treatment, establishing the principle of "lethal synthesis" where a relatively non-toxic agent is metabolized into a cytotoxic compound that disrupts essential cellular processes.[3][4][5] 5-FU and its prodrugs, such as capecitabine, function as antimetabolites by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis, thereby inducing "thymineless death" in rapidly proliferating cancer cells.[1][3] The profound impact of these first-generation fluoropyrimidines spurred further exploration into the synthesis and biological evaluation of novel fluorinated pyrimidine analogs, with the aim of refining efficacy, selectivity, and pharmacokinetic profiles. This guide focuses on the discovery and synthesis of a significant, albeit less ubiquitously known, member of this class: 4-Fluoropyrimidin-2-amine.

The Genesis of 4-Fluoropyrimidin-2-amine: A Logical Progression in Medicinal Chemistry

While a singular, celebrated "discovery" paper for 4-Fluoropyrimidin-2-amine is not prominent in the historical literature, its conception can be understood as a logical and strategic progression in the field. The rationale for its synthesis is rooted in the established value of the aminopyrimidine scaffold and the advantageous properties conferred by fluorine substitution. Aminopyrimidines are privileged structures in drug discovery, appearing in a multitude of kinase inhibitors and other targeted therapies. The strategic placement of a fluorine atom at the 4-position of the pyrimidine ring, bearing an amino group at the 2-position, was a compelling synthetic goal for several reasons:

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom was expected to decrease the basicity of the pyrimidine ring nitrogens and the exocyclic amino group, potentially influencing binding interactions with biological targets and altering pharmacokinetic properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 4-position was hypothesized to block potential sites of oxidative metabolism, thereby prolonging the compound's half-life.

-

Altered Target Interactions: The introduction of a fluorine atom can lead to unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which could enhance binding affinity and selectivity for target proteins.